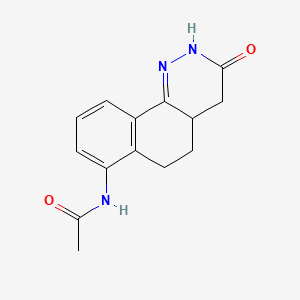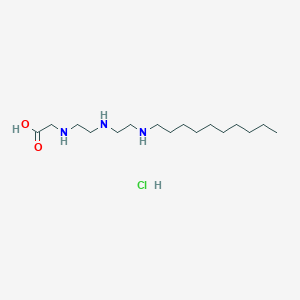
Benzeneethanamine, 3,4-diethoxy-5-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- is an organic compound with the molecular formula C13H21NO2S and a molecular weight of 255.38 . This compound is characterized by the presence of ethoxy and methylthio groups attached to the benzene ring, making it a derivative of benzeneethanamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- involves several steps, typically starting with the appropriate benzene derivative. The ethoxy groups are introduced through an ethylation reaction, while the methylthio group is added via a thiolation reaction. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. Safety measures are also implemented to handle the reagents and by-products safely .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives. These products can be further utilized in different chemical processes and applications .
Applications De Recherche Scientifique
Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The ethoxy and methylthio groups play a crucial role in determining the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanamine, 3,4-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy and methylthio groups.
Benzeneethanamine, 4-methoxy-: Contains a single methoxy group on the benzene ring.
Benzeneethanamine, 3,4,5-trimethoxy-: Contains three methoxy groups on the benzene ring.
Uniqueness
Benzeneethanamine, 3,4-diethoxy-5-(methylthio)- is unique due to the presence of both ethoxy and methylthio groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90132-47-1 |
|---|---|
Formule moléculaire |
C13H21NO2S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
2-(3,4-diethoxy-5-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-15-11-8-10(6-7-14)9-12(17-3)13(11)16-5-2/h8-9H,4-7,14H2,1-3H3 |
Clé InChI |
WEGXTQPSIDDJRM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CCN)SC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

